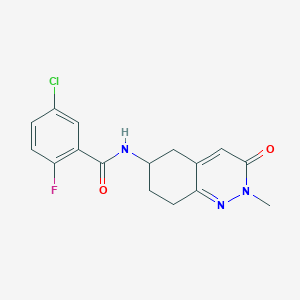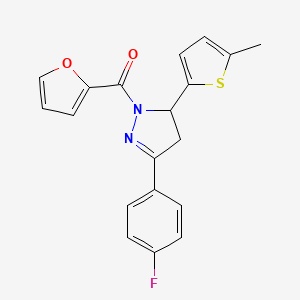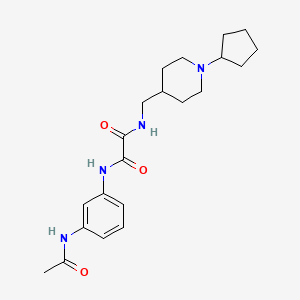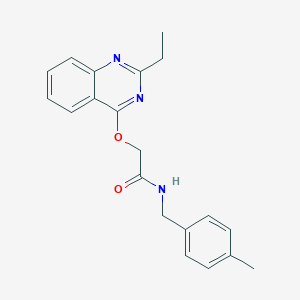
2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CCMI, and it has been synthesized using different methods. The purpose of
Mécanisme D'action
CCMI exerts its inhibitory effect on CDK4 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, leading to the inhibition of cell cycle progression. CCMI has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CCMI has been found to exhibit several biochemical and physiological effects, including the inhibition of cell cycle progression, induction of apoptosis, and antitumor activity. CCMI has also been shown to possess anti-inflammatory activity, making it a potential candidate for the development of anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
CCMI has several advantages for lab experiments, including its high potency and selectivity. However, CCMI has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on CCMI, including the development of more potent and selective inhibitors of CDK4, the evaluation of CCMI's potential as an anti-inflammatory agent, and the investigation of CCMI's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to evaluate the safety and toxicity of CCMI in vivo to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, CCMI is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CCMI has been synthesized using different methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. CCMI has several advantages for lab experiments, including its high potency and selectivity, but it also has some limitations. Several future directions for research on CCMI have been identified, and further studies are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
CCMI can be synthesized using various methods, including the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with 5-cyano-2-methylbenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of CCMI, which is then purified using different techniques, such as column chromatography.
Applications De Recherche Scientifique
CCMI has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CCMI has been found to possess inhibitory activity against several enzymes, including cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. CCMI has also been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-chloro-N-(5-cyano-2-methylphenyl)sulfonyl-6-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-3-4-11(8-17)6-13(9)23(21,22)19-15(20)12-5-10(2)18-14(16)7-12/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAABQHECFIHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC(=O)C2=CC(=NC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)


![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)

![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)


![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)